![molecular formula C17H17N5O B2897716 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide CAS No. 2035022-34-3](/img/structure/B2897716.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide
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Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are known for their significant biological activities in various domains, such as antibacterial, antifungal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves various methods. One approach involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases .Molecular Structure Analysis
The molecular structure of “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide” can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . For instance, the IR spectrum can provide information about the functional groups present in the compound, while the NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide” can be diverse, depending on the functional groups present in the molecule. For instance, the presence of an amino group can lead to reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide” can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum can provide information about the functional groups present in the compound, while the NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications for the compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide, focusing on six unique applications:
Anticancer Activity
Triazolo[1,5-a]pyrimidine derivatives have been studied for their potential as anticancer agents. They have shown inhibitory activities against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), cervical cancer (Hela), melanoma (B16-F10 cells), and paclitaxel-resistant cancer cell lines (A2780/T cells) at low nanomolar levels .
Antimicrobial Activity
These compounds also display a range of antimicrobial activities. They have been found to possess antibacterial, antifungal, and antiparasitic properties, making them valuable in the development of new antimicrobial agents .
Antiviral Activity
The triazolo[1,5-a]pyrimidine scaffold is present in structures that have shown antiviral activities. This makes them an important class of compounds in medicinal chemistry for the development of antiviral drugs .
Treatment of Neurological Disorders
Derivatives containing the triazolo[1,5-a]pyrimidine moiety have been used in drugs such as Lamotrigine, which is an anti-epileptic medication. This indicates their potential application in treating neurological disorders .
Therapeutic Targets for Metabolic Disorders
Fatty acid-binding proteins (FABPs) isoforms, such as FABP4 and FABP5, are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Triazolo[1,5-a]pyrimidine derivatives have been recognized for their role in targeting these proteins .
Agricultural Chemistry
This class of compounds has aroused interest in agricultural chemistry due to their diverse important structures and activities that can be beneficial in this field .
Future Directions
The future directions in the research of “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide” could involve the design and synthesis of novel derivatives with enhanced biological activities . Additionally, further studies could focus on elucidating the detailed mechanism of action of these compounds .
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide’s action is the induction of apoptosis within cells . This is due to the compound’s inhibition of CDK2, which alters cell cycle progression and leads to cell death .
properties
IUPAC Name |
(E)-3-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(9-8-14-5-2-1-3-6-14)18-10-4-7-15-11-19-17-20-13-21-22(17)12-15/h1-3,5-6,8-9,11-13H,4,7,10H2,(H,18,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNZXJWRRQJNV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide |
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